N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide is a synthetic compound with a complex molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the Cyclohexylamine Derivative: This involves the reaction of cyclohexylamine with formaldehyde and dimethylamine to form the intermediate compound.
Coupling with Propoxybenzoyl Chloride: The intermediate is then reacted with propoxybenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Batch Processing: Using large reactors to mix the reactants under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: Interaction with G-protein coupled receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
- 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its unique binding affinity and reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-14-23-17-11-7-6-10-16(17)18(22)20-15-19(21(2)3)12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-15H2,1-3H3,(H,20,22) |
InChI Key |
SKGQZLVLNQNTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
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